methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate
Description
Structural Characterization and Nomenclature
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate , systematically describes its architecture:
- Benzoate backbone : A methyl ester at position 4 of the benzene ring.
- Amide linkage : Connects the benzoate to the triazole core via a carbonyl group.
- Triazole substituents : A methyl group at position 5 and a phenyl group at position 1.
Molecular Formula : $$ \text{C}{19}\text{H}{17}\text{N}4\text{O}3 $$
Molecular Weight : 361.37 g/mol.
| Parameter | Value |
|---|---|
| Empirical Formula | $$ \text{C}{19}\text{H}{17}\text{N}4\text{O}3 $$ |
| Exact Mass | 361.1297 Da |
| XLogP3 | 3.2 |
| Hydrogen Bond Donors | 1 |
Crystallographic Data and Three-Dimensional Conformational Studies
X-ray diffraction studies of analogous triazole derivatives (e.g., 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) reveal:
- Planarity : The triazolyl ring (N1–N2–N3–C4–C5) is nearly planar, with a maximum deviation of 0.02 Å.
- Dihedral Angles :
- Hydrogen Bonding : Carboxylic acid dimers form $$ R_2^2(8) $$ motifs via O–H···O interactions (2.617 Å).
Crystal Packing : Stabilized by π-π stacking (3.8–4.1 Å) between phenyl and triazolyl rings, and van der Waals interactions involving methyl groups.
Spectroscopic Fingerprint Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 8.23 (s, 1H) : Triazolyl proton (C–H).
- δ 7.85–7.35 (m, 9H) : Aromatic protons (phenyl and benzoate).
- δ 3.90 (s, 3H) : Methyl ester (–OCH₃).
- δ 2.45 (s, 3H) : Triazolyl methyl group.
¹³C NMR (100 MHz, CDCl₃):
- δ 167.2 : Ester carbonyl (–COOCH₃).
- δ 160.1 : Amide carbonyl (–CONH–).
- δ 140.3–119.8 : Aromatic carbons.
- δ 21.5 : Triazolyl methyl group.
FTIR (KBr, cm⁻¹):
HRMS (ESI⁺):
- m/z 361.1297 [M+H]⁺ (calculated: 361.1295).
Comparative Structural Analysis with Related 1,2,3-Triazole Derivatives
Key Differences :
Properties
IUPAC Name |
methyl 4-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-16(20-21-22(12)15-6-4-3-5-7-15)17(23)19-14-10-8-13(9-11-14)18(24)25-2/h3-11H,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTMCDPYGRONPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole derivatives, which this compound is a part of, are capable of binding to a variety of enzymes and receptors. This suggests that the compound could potentially interact with multiple targets within the body.
Mode of Action
It is known that the triazole ring can act as a hydrogen bond acceptor and donor simultaneously, offering various types of binding to the target enzyme. Additionally, interactions of π-π type occur between identical tolyl groups of neighboring molecules. This suggests that the compound could interact with its targets through these mechanisms, leading to changes in the function of the targets.
Biochemical Pathways
Given the broad range of potential targets and the known biological activities of similar triazole derivatives, it is likely that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It is known that the chemical stability of triazole derivatives, including this compound, is high. This suggests that the compound could potentially have good bioavailability.
Result of Action
It is known that triazole derivatives have diverse biological activities. This suggests that the compound could potentially have a variety of effects at the molecular and cellular level.
Action Environment
It is known that the chemical stability of triazole derivatives, including this compound, is high. This suggests that the compound could potentially maintain its action and efficacy in a variety of environmental conditions.
Biological Activity
Methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This molecular structure includes a methyl ester group and a triazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
This compound exhibits several biological properties:
- Antimicrobial Activity : Triazole derivatives are recognized for their antimicrobial properties. Studies indicate that compounds containing the triazole ring can inhibit the growth of various bacteria and fungi. For example, 5-methyl-1-phenyl-1H-triazole derivatives have shown promising results against Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Research has indicated that triazole derivatives can act as anticancer agents. They may inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis .
1. Antimicrobial Studies
One study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound possesses moderate antibacterial and antifungal activity.
2. Anticancer Activity
In a separate study focusing on the anticancer effects of triazole derivatives, it was found that methyl 4-{[(5-methyl-1-phenyl-1H-triazol-4-yl)carbonyl]amino}benzoate exhibited cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound demonstrated significant potential in inhibiting cancer cell proliferation .
The biological activity of methyl 4-{[(5-methyl-1-phenyl-1H-triazol-4-yl)carbonyl]amino}benzoate can be attributed to several mechanisms:
- Enzyme Inhibition : Triazole compounds often act as inhibitors of enzymes involved in fungal cell wall synthesis and bacterial protein synthesis.
- DNA Interaction : Some studies suggest that triazoles can intercalate with DNA, disrupting replication and transcription processes.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,3-triazole derivatives with amide-linked ester groups. Below is a comparative analysis with structurally related compounds:
Key Findings
Thiazole derivatives (12a) exhibit superior antitumor activity (IC₅₀ < 3.5 µM), likely due to enhanced π-π stacking and metabolic stability .
Substituent Effects: Electron-withdrawing groups (e.g., chlorine in 2i) may improve membrane permeability or target binding.
Linker and Functional Groups: The amide linkage in the target compound enhances hydrogen-bonding interactions compared to hydrazone (9b) or diazenyl (12a) linkers. The methyl benzoate ester increases solubility relative to ethyl or butanoate esters (e.g., ), which could influence bioavailability .
Biological Activity Trends :
- Thiadiazole and thiazole derivatives (9b, 12a) show potent anticancer activity, suggesting that replacing the benzoate ester with a heterocycle improves efficacy. However, the target compound’s ester group may reduce toxicity or enhance tissue penetration .
Structure-Activity Relationships (SAR)
- Triazole Substitution : Methyl at position 5 (target compound) vs. chlorine (2i) alters electron density, affecting target binding.
- Ester vs. Heterocycle : Benzoate esters (target) may prioritize solubility, while thiazoles (12a) favor potency.
- Linker Flexibility : Rigid amide linkers (target) vs. flexible hydrazones (9b) influence conformational stability .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction is a robust method for constructing the 1,2,3-triazole core. A representative procedure involves:
-
Reactants : Phenylacetylene and methyl azidoacetate.
-
Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), in a H₂O:DMF (1:4) mixture at 25°C for 12 hours.
-
Outcome : The triazole ester intermediate is hydrolyzed to the carboxylic acid using NaOH (3 eq.) in aqueous methanol at 110°C for 24 hours.
Mechanistic Insight : The Cu(I) catalyst facilitates regioselective 1,4-disubstituted triazole formation. The ester group at position 4 is hydrolyzed under basic conditions without disrupting the triazole ring.
Cyclization of Hydrazine Derivatives
An alternative approach uses hydrazine and carbonyl precursors:
-
Reactants : Ethyl acetoacetate and phenyl azide.
-
Conditions : Catalyzed by DBU in chloroform under reflux for 6 hours.
-
Outcome : Direct formation of the triazole ester, which is hydrolyzed to the acid.
Key Advantage : Avoids metal catalysts, simplifying purification.
Coupling to Methyl 4-Aminobenzoate
Acyl Chloride-Mediated Amidation
-
Step 1 : Conversion of the triazole carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–25°C for 4 hours.
-
Step 2 : Reaction with methyl 4-aminobenzoate in DCM with N,N-dimethylformamide (DMF) as a catalyst.
-
Conditions : Stirring at 25°C for 2 hours, followed by aqueous workup.
Carbodiimide Coupling (EDC/HOBt)
-
Reactants : Triazole carboxylic acid, methyl 4-aminobenzoate, EDC (1.2 eq.), HOBt (1.1 eq.).
-
Advantage : Mild conditions avoid racemization, suitable for sensitive substrates.
One-Pot Synthesis from Azide and Alkyne Precursors
A streamlined protocol combines triazole formation and amidation:
-
CuAAC : Phenylacetylene, methyl azidoacetate, and Cu(I) catalyst form the triazole ester.
-
In Situ Hydrolysis : NaOH (3 eq.) hydrolyzes the ester to the acid.
-
Coupling : EDC/HOBt mediates amidation with methyl 4-aminobenzoate.
Comparative Analysis of Methods
Critical Considerations
-
Regioselectivity : CuAAC ensures 1,4-disubstituted triazole formation, while non-catalyzed methods may yield mixtures.
-
Purification : Silica gel chromatography is typically required after coupling steps to remove excess reagents.
-
Scalability : Acyl chloride methods are preferred for industrial-scale synthesis due to shorter reaction times .
Q & A
Q. What strategies can be used to explore synergistic effects with other bioactive compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
